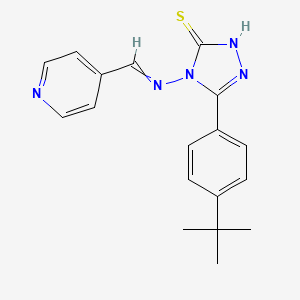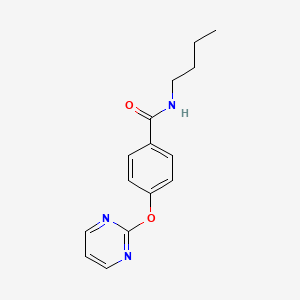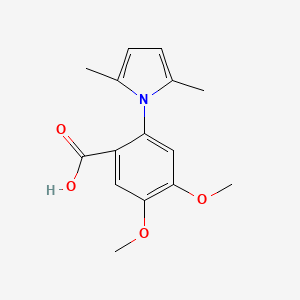![molecular formula C23H31N3O2 B5573217 2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5573217.png)
2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-8-[(1-methyl-1H-indol-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C23H31N3O2 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.24162724 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Privileged Heterocycles and Bioactivity
Compounds containing the diazaspiro[5.5]undecane structure, similar to the one you're inquiring about, have been identified for their potential in treating a range of disorders. They are considered privileged heterocycles due to their bioactivity across various immune system, cell signaling, cardiovascular, and psychotic disorders. This wide-ranging potential makes them valuable scaffolds in medicinal chemistry for the development of new therapeutics (Blanco‐Ania, Heus, & Rutjes, 2017).
Catalyst-Free Synthesis
Research on the synthesis of nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecane derivatives, has shown that catalyst-free methods can yield these compounds efficiently. This approach facilitates the creation of complex structures without the need for metal catalysts, which is beneficial for simplifying synthesis procedures and reducing potential contaminants (Aggarwal, Vij, & Khurana, 2014).
Solid-Phase Synthesis
The solid-phase synthesis of diazaspiro[5.5]undecanes has been reported, utilizing microwave-assisted methods. This technique allows for the rapid assembly of complex heterocycles on a solid support, streamlining the synthetic process and enhancing the efficiency of compound library generation (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Photophysical Studies and TDDFT Calculations
Diazaspiro[5.5]undecane derivatives have also been studied for their photophysical properties, including solvatochromic analysis and theoretical density functional theory (TDDFT) calculations. These studies contribute to understanding the electronic structure and reactivity of such compounds, which is crucial for designing materials with specific optical properties (Aggarwal & Khurana, 2015).
Applications in Chemokine-Mediated Diseases
Some diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, showcasing their potential in treating chemokine-mediated diseases. This highlights the therapeutic relevance of such structures in addressing respiratory diseases and other conditions influenced by chemokine activity (Norman, 2007).
特性
IUPAC Name |
2-butyl-8-(1-methylindole-6-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-3-4-12-25-16-23(11-8-21(25)27)10-5-13-26(17-23)22(28)19-7-6-18-9-14-24(2)20(18)15-19/h6-7,9,14-15H,3-5,8,10-13,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURPPMXSPWCIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2(CCCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4C)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Imidazo[1,2-a]pyrimidin-3-yl-(4-methoxyphenyl)methanone](/img/structure/B5573140.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3,4-difluorobenzenesulfonamide](/img/structure/B5573143.png)
![2-[2-Phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B5573167.png)




![[4-[(4-Methylphenyl)carbamoyl]phenyl] thiophene-2-carboxylate](/img/structure/B5573196.png)
![4-[(dimethylamino)sulfonyl]-N-(2-hydroxy-1,1-dimethylethyl)-2-thiophenecarboxamide](/img/structure/B5573203.png)

![2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5573212.png)
![1-cyclohexyl-3-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B5573216.png)
![6-{[4-(2-ethoxyethyl)piperazin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5573222.png)
![1-[4-(3-fluorobenzoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5573230.png)
